Myristoyl coenzyme A

Descripción general

Descripción

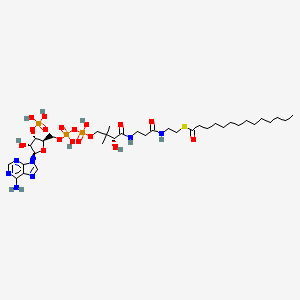

Tetradecanoyl-CoA, also known as myristoyl-CoA, is a thioester of tetradecanoic acid (myristic acid) and coenzyme A. It plays a crucial role in fatty acid metabolism, particularly in the biosynthesis and elongation of fatty acids and the beta-oxidation process. Tetradecanoyl-CoA is also involved in the myristoylation of proteins, a post-translational modification essential for various cellular functions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetradecanoyl-CoA can be synthesized through the enzymatic reaction involving myristic acid and coenzyme A. The reaction is typically catalyzed by acyl-CoA synthetase, which facilitates the formation of the thioester bond between myristic acid and coenzyme A .

Industrial Production Methods

Industrial production of Myristoyl coenzyme A often involves biotechnological methods, such as the use of engineered yeast strains. These strains are designed to produce high yields of this compound through fermentation processes. The yeast cells are metabolically engineered to enhance the production of fatty acids, which are then converted to this compound .

Análisis De Reacciones Químicas

Enzymatic Myristoylation Reactions

Myr-CoA serves as the acyl donor for N-myristoyltransferase (NMT), which catalyzes the transfer of myristate to N-terminal glycine residues of proteins. Key findings include:

-

Kinetics and Mechanism :

-

NMT binds Myr-CoA with a dissociation constant of ~600 nM, significantly lower than cellular Myr-CoA concentrations (5–200 nM), ensuring efficient substrate utilization .

-

Competitive inhibition by other acyl-CoAs (e.g., palmitoyl-CoA) is mitigated by the acyl-CoA binding protein ACBD6, which forms a protective complex with NMT2 via its ankyrin-repeat domain .

-

| Parameter | Value | Source |

|---|---|---|

| (NMT, Myr-CoA) | 0.6 µM | |

| Inhibitor (palmitoyl-CoA) | 15 µM |

-

Assay Methods :

Continuous assays coupling NMT activity to NADH production (via pyruvate dehydrogenase) enable real-time monitoring of Myr-CoA consumption . Rates are measured spectrophotometrically at 340 nm, with values dependent on peptide substrate identity (e.g., 12.5 nmol/min for yeast NMT) .

Synthetic and Non-Hydrolyzable Analogues

To study Myr-CoA-dependent processes, synthetic strategies have been developed:

| Analogue | Yield | Application | Source |

|---|---|---|---|

| S-(2-oxopentadecyl)-CoA | 24 nM | NMT inhibition | |

| Myristoyl-carba(dethia)-CoA | 51% | Structural studies of NMT |

-

Structure-Activity Relationships :

Metabolic and Regulatory Interactions

Myr-CoA participates in lipid metabolism and regulatory pathways:

-

Acyl-Protein Complex Formation :

-

Metabolic Pathways :

Inhibitory Mechanisms

Myr-CoA analogues disrupt NMT activity through distinct mechanisms:

-

Competitive Inhibition :

-

Allosteric Modulation :

Structural Determinants of Reactivity

The molecular structure of Myr-CoA dictates its biochemical interactions:

-

Key Features :

| Spectroscopic Data | Method | Observation | Source |

|---|---|---|---|

| -NMR | 600 MHz | Distinct peaks for pantetheine and myristate | |

| -NMR | 242 MHz | Phosphate resonances at δ 0.5–2.0 ppm |

Pathophysiological Implications

Dysregulation of Myr-CoA-dependent reactions is implicated in:

Aplicaciones Científicas De Investigación

Role in Protein Myristoylation

Myristoylation is an irreversible post-translational modification that involves the attachment of a 14-carbon fatty acid (myristic acid) to the N-terminal glycine residue of proteins. This modification is catalyzed by N-myristoyltransferase (NMT), which utilizes Myristoyl-CoA as a substrate. The implications of this modification are profound:

- Protein-Membrane Interactions : Myristoylation enhances the affinity of proteins for cellular membranes, thereby influencing membrane localization and function .

- Protein-Protein Interactions : It promotes interactions between myristoylated proteins and other cellular proteins, which can affect signaling pathways and cellular responses .

Applications in Disease Research

Myristoyl-CoA's involvement in various diseases underscores its potential as a therapeutic target:

- Cancer : N-myristoylation is upregulated in several tumors, making NMT a potential target for anticancer therapies. Inhibitors of NMT could disrupt the survival of cancer cells by preventing essential protein modifications .

- Infectious Diseases : Many human pathogens rely on myristoylation for their virulence. For instance, NMT is essential for the viability of certain bacteria and viruses, suggesting that targeting this enzyme could lead to novel antimicrobial strategies .

Methodologies for Studying Myristoylation

Research into myristoylation has advanced with the development of various methodologies:

- Non-radioactive Assays : Recent studies have introduced robust non-radioactive assays for measuring NMT activity using azido-dodecanoyl-CoA as an acyl donor. This method allows for real-time monitoring of enzymatic activity and substrate specificity without the hazards associated with radioactive materials .

- Proteomic Approaches : Advances in proteomics have enabled researchers to map the "myristoylome," identifying myristoylated proteins across different organisms. This includes using click chemistry techniques to label proteins with reactive alkyl or azido analogs .

Case Studies and Findings

Several studies highlight the diverse applications of Myristoyl-CoA:

Mecanismo De Acción

Tetradecanoyl-CoA exerts its effects primarily through its role in fatty acid metabolism and protein myristoylation. In the beta-oxidation pathway, it is sequentially oxidized to produce acetyl-CoA, which enters the citric acid cycle for energy production . In protein myristoylation, Myristoyl coenzyme A transfers the myristoyl group to the N-terminal glycine residue of target proteins, affecting their localization, stability, and function .

Comparación Con Compuestos Similares

Similar Compounds

Palmitoyl-CoA: A thioester of palmitic acid and coenzyme A, involved in similar metabolic pathways as Myristoyl coenzyme A.

Stearoyl-CoA: A thioester of stearic acid and coenzyme A, also participating in fatty acid metabolism.

Uniqueness

Tetradecanoyl-CoA is unique due to its specific role in the myristoylation of proteins, a modification not commonly associated with other acyl-CoA thioesters. This modification is essential for the proper functioning of various proteins involved in signal transduction, membrane targeting, and other cellular processes .

Propiedades

Fórmula molecular |

C35H62N7O17P3S |

|---|---|

Peso molecular |

977.9 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate |

InChI |

InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/t24-,28-,29-,30+,34-/m1/s1 |

Clave InChI |

DUAFKXOFBZQTQE-QSGBVPJFSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES isomérico |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.